molecular formula C15H12ClFO3 B1596073 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 525570-29-0

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B1596073
CAS RN: 525570-29-0
M. Wt: 294.7 g/mol
InChI Key: MBESALXMWMFICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-CFMB) is a synthetic chemical compound with a variety of uses in the fields of chemistry, biochemistry, and medicine. Its unique structure gives it the ability to interact with a variety of molecules, making it a valuable tool for scientists in many different research areas.

Scientific Research Applications

Photocatalytic Oxidation

A study by Higashimoto et al. (2009) on the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation demonstrates the utility of similar compounds in green chemistry applications. This process facilitates high conversion and selectivity, indicating the potential of "4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde" in similar photocatalytic processes (Higashimoto et al., 2009).

Electrochemical Synthesis

Sherbo et al. (2018) report on pairing electrolysis with hydrogenation for complete electron economy, illustrating how electrochemical methods can drive organic reactions under ambient conditions. This study hints at the potential application of the compound in synthesizing valuable chemicals through environmentally friendly processes (Sherbo et al., 2018).

Organic Synthesis and Catalysis

Research on Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H, directed by hydroxyl groups, shows the importance of similar compounds in catalytic organic synthesis. This methodology indicates the potential of "4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde" in the synthesis of aromatic carbonyl compounds through environmentally benign processes (Jian'an Jiang et al., 2014).

Anticancer Research

Lawrence et al. (2003) discuss the synthesis of fluorinated analogues of combretastatin A-4, highlighting the role of similar compounds in medicinal chemistry, particularly in anticancer research. This suggests the potential biomedical applications of "4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde" in developing novel anticancer agents (Lawrence et al., 2003).

Environmental Applications

Studies on the metabolism of halogenated compounds by fungi, as reported by Beck et al. (2000), provide insights into the environmental applications of similar compounds, including bioremediation and understanding the metabolic pathways of halogenated organic pollutants (Beck et al., 2000).

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(17)7-13(11)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBESALXMWMFICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350142
Record name 4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde

CAS RN

525570-29-0
Record name 4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.